molecular formula C13H14N2O3 B175969 N-Boc-3-(4-cyanophenyl)oxaziridine CAS No. 158807-35-3

N-Boc-3-(4-cyanophenyl)oxaziridine

Cat. No. B175969
M. Wt: 246.26 g/mol
InChI Key: ACXPNVRTMHEHMQ-UHFFFAOYSA-N
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Description

“N-Boc-3-(4-cyanophenyl)oxaziridine” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by other names such as “tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate” and "tert-butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate" .


Molecular Structure Analysis

The molecular weight of “N-Boc-3-(4-cyanophenyl)oxaziridine” is 246.27 g/mol . The InChI Key is ACXPNVRTMHEHMQ-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1C(O1)C2=CC=C(C=C2)C#N .

Scientific Research Applications

Electrophilic Amination and Compound Synthesis

N-Boc-3-(4-cyanophenyl)oxaziridine is primarily used in electrophilic amination, a process vital in organic chemistry for introducing nitrogen-containing groups into molecules. It has been used to transfer the N-Boc group to primary and secondary amines, forming N β-Boc-hydrazines, and to enolates, yielding N-Boc-amino derivatives. This compound is characterized by its stability and ability to operate under mild conditions, making it a valuable reagent in chemical syntheses (Vidal et al., 1993).

Synthesis of Protected α-Aminoketones

In the synthesis of protected α-aminoketones, N-Boc-3-(4-cyanophenyl)oxaziridine plays a crucial role. It is used in the electrophilic amination of enantiopure α-silyl ketones, which is followed by the removal of the silyl directing group in the aminated products. This method is significant for producing α-aminoketones of moderate enantiomeric purity (Enders et al., 1998).

Development of Antifungal and Anti-aromatase Agents

N-Boc-3-(4-cyanophenyl)oxaziridine has been utilized in the creation of antifungal and antiaromatase agents. In one study, racemic and enantiopure benzofuranmethanamines were reacted with this oxaziridine to produce N-Boc-hydrazines. These were then transformed into triazoles, potent antiaromatase agents, showing good overall yield and high enantiomeric excess (Messina et al., 2000).

Lipopeptide Synthesis

N-Boc-3-(4-cyanophenyl)oxaziridine has been applied in the synthesis of large lipopeptides using hydrazone chemical ligation. This method allows for the creation of complex molecular structures, important in the development of new materials and pharmaceuticals (Melnyk et al., 2009).

Electrophilic Amination of Organometallic Reagents

This compound is also involved in the electrophilic amination of organometallic reagents, such as diorganozinc reagents. It has been shown to effectively produce N-Boc protected primary amines in moderate to good yields, highlighting its versatility and efficiency in various chemical reactions (Ghoraf & Vidal, 2008).

Safety And Hazards

“N-Boc-3-(4-cyanophenyl)oxaziridine” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory tract irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPNVRTMHEHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369338, DTXSID301184200
Record name N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-(4-cyanophenyl)oxaziridine

CAS RN

158807-35-3, 150884-56-3
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158807-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Vidal, L Guy, S Sterin, A Collet - The Journal of Organic …, 1993 - ACS Publications
We describe the preparation of the title compound 2b via aza-Wittig reaction of IV-Boc-triphenyliminophosphorane (6) with 4-cyanobenzaldehyde fol-lowed by Oxone oxidation of the …
Number of citations: 136 pubs.acs.org
O Melnyk, M Bossus, D David… - The Journal of …, 1998 - Wiley Online Library
In this paper we report that a hydrazinopeptide synthesized using solid‐phase N‐electrophilic amination with N‐Boc‐3‐(4‐cyanophenyl)oxaziridine reacted with a lipophilic peptide …
Number of citations: 30 onlinelibrary.wiley.com
F Messina, M Botta, F Corelli, A Paladino - Tetrahedron: Asymmetry, 2000 - Elsevier
Racemic and enantiopure benzofuranmethanamines 5a–c have been reacted with N-Boc-3-(4-cyanophenyl)oxaziridine to give N-Boc-hydrazines 7a–c, which have in turn been …
Number of citations: 27 www.sciencedirect.com
F Messina, M Botta, F Corelli, A Paladino - Tetrahedron: Asymmetry, 2000 - infona.pl
Racemic and enantiopure benzofuranmethanamines 5a–c have been reacted with N-Boc-3-(4-cyanophenyl)oxaziridine to give N-Boc-hydrazines 7a–c, which have in turn been …
Number of citations: 1 www.infona.pl
C Kiinguer, O Melnyk, E Loing, H Gras-Masse - Tetrahedron letters, 1996 - Elsevier
Pergamon PII: S0040-4039(96)01661-9 Recently, we have observed that the modification of a peptide by a simple aliphatic group wa Page 1 Pergamon Tetrahedron Letters, Vol. 37, No…
Number of citations: 32 www.sciencedirect.com
PC Bulman Page, BR Buckley - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
D Enders, C Poiesz, R Joseph - Tetrahedron: Asymmetry, 1998 - Elsevier
N-Boc protected α-aminoketones (4) of moderate enantiomeric purity were synthesised via N-Boc-3-(4-cyanophenyl)-oxaziridine (5) mediated electrophilic amination of enantiopure α-…
Number of citations: 39 www.sciencedirect.com
C Grandjean, H Gras‐Masse… - Chemistry–A European …, 2001 - Wiley Online Library
Major histocompatibility class II antigens have been bound to clustered glycosides for selective targeting of the dendritic cell mannose receptor. Di‐, tetra‐, and octavalent glycoside–…
D Bonnet, F Samson, C Rommens… - The Journal of …, 1999 - Wiley Online Library
The synthesis of hydrazinopeptides using solid‐phase N‐electrophilic amination was extended to the Fmoc/tert‐butyl strategy. Both Boc/benzyl and Fmoc/tert‐butyl strategies led to the …
Number of citations: 22 onlinelibrary.wiley.com
T Baburaj, S Thambidurai - Tetrahedron Letters, 2012 - Elsevier
Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, useful intermediates for modified peptides and biologically active heterocyclic derivatives, were synthesized by …
Number of citations: 7 www.sciencedirect.com

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